molecular formula C17H16N2O4S B2950860 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097911-44-7

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2950860
CAS No.: 2097911-44-7
M. Wt: 344.39
InChI Key: SEYDBAJJFKUOOY-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-19-7-2-4-13(16(19)21)15(20)18-11-17(22,12-6-8-23-10-12)14-5-3-9-24-14/h2-10,22H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYDBAJJFKUOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including furan and thiophene rings, which are known for their pharmacological significance. Its molecular formula is C15H13NO4SC_{15}H_{13}NO_{4}S with a molecular weight of approximately 303.3 g/mol.

Structural Formula

N 2 furan 3 yl 2 hydroxy 2 thiophen 2 yl ethyl 1 methyl 2 oxo 1 2 dihydropyridine 3 carboxamide\text{N 2 furan 3 yl 2 hydroxy 2 thiophen 2 yl ethyl 1 methyl 2 oxo 1 2 dihydropyridine 3 carboxamide}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism of action often involves the inhibition of specific enzymes crucial for bacterial survival. For instance, studies have shown that derivatives of similar structures possess significant activity against Mycobacterium tuberculosis and other pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL for potent derivatives .

Anticancer Activity

The compound has also been explored for its anticancer properties . In vitro studies demonstrate that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of signaling cascades related to cell survival and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to key enzymes, disrupting their function.
  • Receptor Modulation : It can interact with cellular receptors, altering downstream signaling pathways.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-y)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 μg/mL against both strains, showcasing its potential as a therapeutic agent in treating bacterial infections .

Study 2: Anticancer Activity

In another investigation focused on its anticancer effects, the compound was tested on human breast cancer cell lines (MCF7). The findings revealed a significant reduction in cell viability at concentrations above 50 μM, with an IC50 value determined to be approximately 30 μM. The study highlighted the importance of further exploring this compound's structure for enhanced activity.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 μg/mL
AntimicrobialEscherichia coli32 μg/mL
AnticancerMCF7 (Breast Cancer)IC50 = 30 μM

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